3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide
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Overview
Description
This compound belongs to the class of dihydroisoindoloquinazolinones. Its complex name might seem daunting, but let’s break it down. The core structure consists of a quinazolinone fused with an isoindole ring. The compound’s systematic name reflects its substituents: a furan-2-ylmethyl group attached to the N atom and a 5,11-dioxo-6a,11-dihydroisoindolo moiety. These fused heterocycles contribute to its intriguing properties.
Preparation Methods
Synthetic Routes::
Povarov Reaction: A diastereoselective multicomponent synthesis involves anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid. This one-pot reaction yields the desired compound.
Imino Diels–Alder (DA) Reaction: Another approach employs anilines, o-phthalaldehyde, and dienophiles (isoeugenol, anethole, or isoprene).
Industrial Production:: While no specific industrial methods are reported, research efforts may pave the way for scalable production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes could modify its functional groups.
Substitution: Substituents on the aromatic rings may be replaced.
Common Reagents and Conditions: These depend on the specific reaction type and desired modifications.
Major Products: Diverse derivatives may form, impacting its biological activity.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Investigate its potential as a drug lead due to its antitumoral activity.
Organic Synthesis: Explore its reactivity in novel transformations.
Antitumor Properties: The compound shows promise against cancer cell lines, including MCF-7, SKBR3, PC3, and HeLa.
ADMET Properties: In silico predictions suggest favorable pharmacokinetics and safety profiles.
Pharmaceuticals: Consider its use in drug development.
Materials Science: Explore its applications in materials and polymers.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features, such as the fused isoindole-quinazolinone scaffold.
Similar Compounds: Explore related structures, e.g., other dihydroisoindoloquinazolinones.
Biological Activity
The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide is a member of the isoindole and quinazoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is C21H20N4O3 with a molecular weight of approximately 376.41 g/mol. The structure comprises a quinazoline core fused with an isoindole moiety and features functional groups such as an amide and a furan ring. These structural elements are believed to contribute significantly to its biological activity.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit notable anticancer properties. A study involving various quinazoline-based hybrids demonstrated their ability to inhibit cell proliferation in several cancer cell lines. For instance, compounds similar to our target compound showed IC50 values ranging from 0.36 to 40.90 µM against MDA-MB-231 breast cancer cells . The presence of bulky groups in the acetamide moiety was found to enhance biological activity significantly.
Table 1: Summary of Anticancer Activities of Related Compounds
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 0.36 | MDA-MB-231 |
Compound B | 1.20 | A549 |
Compound C | 40.90 | HeLa |
Antimicrobial Properties
Quinazoline derivatives have also been studied for their antimicrobial effects. The compound's structural features may facilitate interactions with microbial targets, leading to inhibition of growth or viability . For example, derivatives with similar structures have shown promising results against various bacterial strains.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding urease and cyclooxygenase (COX) enzymes. Inhibition studies suggest that the presence of specific substituents on the quinazoline core can enhance binding affinity and inhibitory activity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cellular Uptake : The furan moiety may facilitate cellular uptake due to its lipophilicity.
- Target Binding : Molecular docking studies indicate that the compound can form hydrogen bonds with key residues in enzyme active sites, enhancing its inhibitory potential .
- Signal Transduction Pathways : Quinazoline derivatives are known to interfere with various signaling pathways involved in cell proliferation and survival, such as EGFR and BRAF pathways .
Case Studies
Several studies have been conducted to elucidate the biological activities of compounds similar to our target molecule:
- Study on Quinazoline Derivatives : A recent investigation focused on the anticancer activities of quinazoline-based hybrids demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications for enhancing activity .
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of various quinazoline derivatives against gram-positive and gram-negative bacteria, revealing promising results that warrant further exploration .
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C23H19N3O4/c27-20(24-14-15-6-5-13-30-15)11-12-25-21-16-7-1-2-8-17(16)23(29)26(21)19-10-4-3-9-18(19)22(25)28/h1-10,13,21H,11-12,14H2,(H,24,27) |
InChI Key |
QFYOODNVQAYEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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